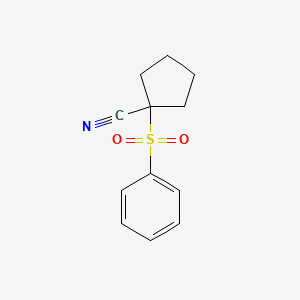

1-(benzenesulfonyl)cyclopentane-1-carbonitrile

Description

1-(Benzenesulfonyl)cyclopentane-1-carbonitrile is a cyclopentane derivative featuring a benzenesulfonyl group and a nitrile moiety attached to the same carbon. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of sulfonamide-based inhibitors targeting proteins like WD repeat-containing proteins . Its synthesis involves the reaction of 2-(4-(benzyloxy)-3-nitrophenyl)acetonitrile with 1,4-dibromobutane in the presence of sodium hydride (NaH), yielding a 64% product after purification . The benzenesulfonyl group confers electron-withdrawing properties, enhancing the electrophilicity of the nitrile group, which is critical for downstream reactivity in drug discovery pipelines.

Properties

IUPAC Name |

1-(benzenesulfonyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMRZDFZKLOELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with sodium cyanide to form the desired carbonitrile compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)cyclopentane-1-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)cyclopentane-1-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may act by inhibiting certain enzymes or receptors, thereby modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

1-(2-Nitrophenyl)cyclopentane-1-carbonitrile (CAS 908512-93-6)

- Structure: Features a nitro group (-NO₂) instead of benzenesulfonyl.

- Properties : Molecular weight = 216.24 g/mol; purity = 98% .

1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS RN: 145 °C @ 1 Torr)

- Structure : Contains a methoxy (-OCH₃) group, which is electron-donating.

- Properties : Boiling point = 145°C at 1 Torr; InChIKey = DOZAMVFROCVJLO-UHFFFAOYSA-N .

- Reactivity : The methoxy group reduces nitrile electrophilicity, making this compound less reactive in nucleophilic additions compared to the sulfonyl analogue.

1-(Chloromethyl)cyclopentane-1-carbonitrile (CAS 112906-02-2)

Reactivity and Functional Group Interactions

- Electrophilicity : The benzenesulfonyl group significantly increases the nitrile’s susceptibility to nucleophilic attack, a trait exploited in inhibitor synthesis . In contrast, the methoxy group in 1-(4-Methoxyphenyl)cyclopentanecarbonitrile diminishes this effect .

- Stability : The sulfonyl group enhances thermal stability, as evidenced by the liquid state of 1-(chloromethyl)cyclopentane-1-carbonitrile versus the solid 4-methoxyphenyl derivative .

Industrial and Pharmacological Relevance

Biological Activity

1-(Benzenesulfonyl)cyclopentane-1-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H10N2O2S

- CAS Number : 170803-75-5

This compound features a cyclopentane ring substituted with a benzenesulfonyl group and a carbonitrile functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can participate in hydrogen bonding and electrophilic interactions, while the carbonitrile group may facilitate nucleophilic attacks by biological molecules. These interactions can lead to modulation of enzyme activities and receptor functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been noted to inhibit cell proliferation in certain cancer cell lines, potentially through the modulation of cell cycle regulators .

Case Studies

Several studies have documented the biological effects of this compound:

- Study 1 : A study published in a medicinal chemistry journal reported that derivatives of this compound showed significant inhibitory effects on tumor cell lines, with IC50 values in the low micromolar range. This suggests a promising role in cancer therapeutics .

- Study 2 : Another investigation focused on its antimicrobial properties revealed that the compound demonstrated effective bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | <10 |

| N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide | Anticancer | 12 |

| Sulfanilamide | Antimicrobial | 15 |

Q & A

Q. Basic

- IR spectroscopy : A sharp peak near 2230 cm⁻¹ confirms the nitrile group (C≡N stretch). Additional peaks in the 1600–1450 cm⁻¹ range correspond to aromatic C=C bonds from the benzenesulfonyl moiety .

- ¹H NMR : Signals for cyclopentane protons appear as multiplet clusters between 1.5–2.5 ppm , while aromatic protons from the sulfonyl group resonate as doublets near 7.5–8.0 ppm (integration confirms substituent positions) .

- Mass spectrometry : ESI-MS data (e.g., m/z = 323.1 [M+H]⁺ in related compounds) verifies molecular weight and fragmentation patterns .

How does the electronic nature of the benzenesulfonyl group influence the reactivity of the cyclopentane-carbonitrile core in nucleophilic addition reactions?

Advanced

The electron-withdrawing benzenesulfonyl group activates the cyclopentane ring by increasing the electrophilicity of adjacent carbons. This facilitates nucleophilic attacks, such as:

- Cyano group functionalization : The nitrile can undergo hydrolysis to carboxylic acids or reduction to amines under controlled conditions.

- Ring-opening reactions : Strong nucleophiles (e.g., Grignard reagents) may attack the cyclopentane carbon adjacent to the sulfonyl group, leveraging its electron-deficient state. Comparative studies with bromophenyl analogs show altered regioselectivity due to steric and electronic effects .

What strategies can resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Q. Advanced

- Isomer discrimination : Use 2D NMR (e.g., NOESY or HSQC) to differentiate regioisomers. For example, cross-peaks in NOESY can confirm spatial proximity between sulfonyl protons and specific cyclopentane protons.

- Computational validation : Compare experimental IR or NMR data with DFT-calculated spectra to identify structural mismatches. This approach is critical when substituents (e.g., bromine in 4-bromophenyl derivatives) introduce unexpected electronic effects .

- X-ray crystallography : Resolve ambiguous structures by analyzing crystal packing, though this requires high-purity single crystals .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound may cause skin sensitization (Skin Sens. 1 classification) .

- Storage : Keep in a cool, dry place away from ignition sources (flash point Not applicable, but thermal decomposition risks exist) .

- Waste disposal : Segregate nitrile-containing waste and use licensed chemical disposal services to prevent environmental contamination .

Can electrocyclic reactions be applied to functionalize the cyclopentane ring in this compound, and what mechanistic considerations are involved?

Advanced

Electrocyclic reactions require conjugated π-systems, which the cyclopentane-carbonitrile lacks. However, derivatives with unsaturated bonds (e.g., cyclopentene analogs) can undergo ring-opening or expansion via [4π] electrocyclic mechanisms. Key considerations include:

- Thermal vs. photochemical activation : Thermal conditions favor suprafacial pathways, while UV light may induce antarafacial transitions.

- Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) stabilize transition states by delocalizing electron density. For example, triisopropylsilyloxy groups in related compounds alter reaction rates and regiochemistry .

- Monitoring : Use in-situ IR or HPLC to track reaction progress and identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.